![molecular formula C10H12O2 B063143 Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) CAS No. 185315-86-0](/img/structure/B63143.png)
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) is a chemical compound that has been widely studied in the field of organic chemistry. It is also known by the name of 2-Methyl-3a,6a-dihydrocyclopenta[b]furan-4-one and has the molecular formula C9H12O2. This compound is of great interest to researchers due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) is not well understood. However, it is believed to act as an electrophile in reactions with nucleophiles due to the presence of the carbonyl group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI). However, it has been reported to have low toxicity and is not known to have any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, its limited solubility in water can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI). One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another potential direction is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts acylation of 2-methylcyclopentadienone with acetyl chloride. This method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
185315-86-0 |
|---|---|
Produktname |
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-(2-methyl-4,6a-dihydro-3aH-cyclopenta[b]furan-3-yl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6(11)10-7(2)12-9-5-3-4-8(9)10/h3,5,8-9H,4H2,1-2H3 |
InChI-Schlüssel |
AOIJCOMSMAIUDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC=CC2O1)C(=O)C |
Kanonische SMILES |
CC1=C(C2CC=CC2O1)C(=O)C |
Synonyme |
Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



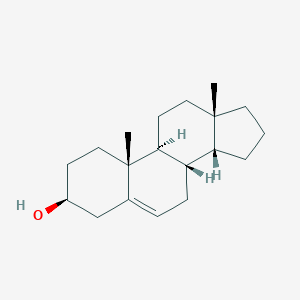
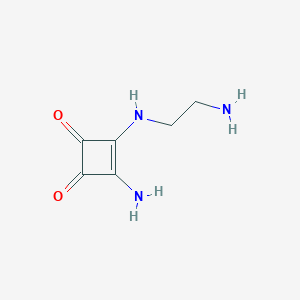
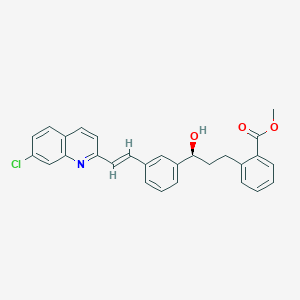
![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
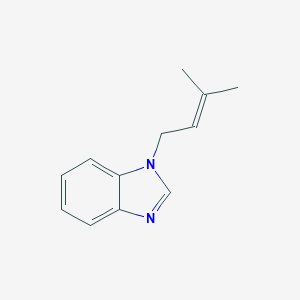
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
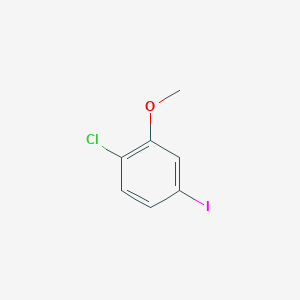
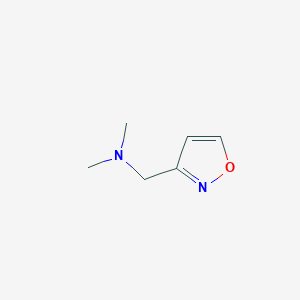
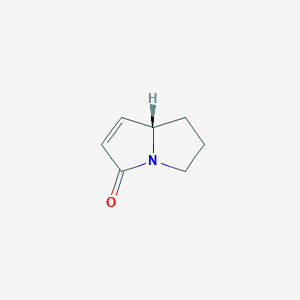
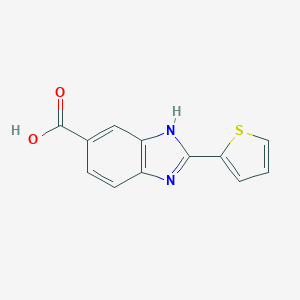
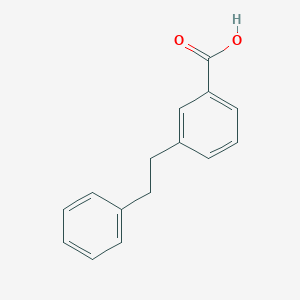
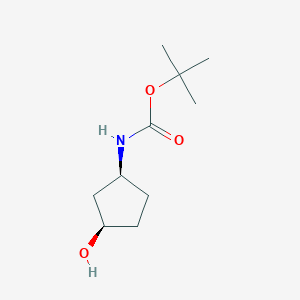
![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)